Bisindolylmaleimide I HCl

Descripción general

Descripción

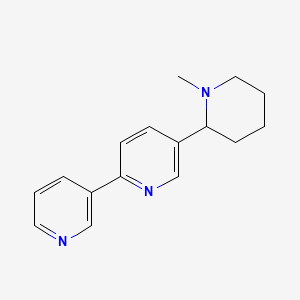

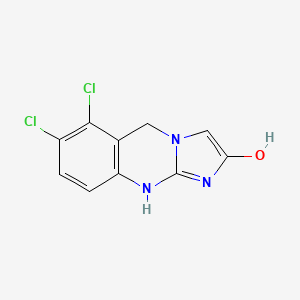

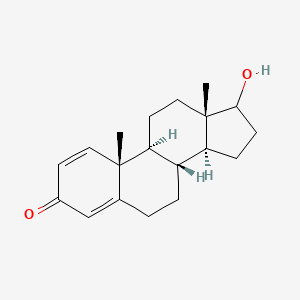

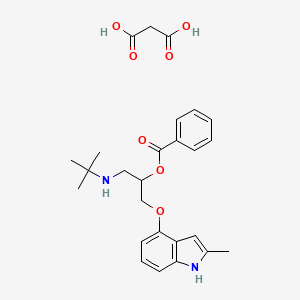

Bisindolylmaleimide I HCl is a highly selective cell-permeable protein kinase C (PKC) inhibitor . It is structurally similar to staurosporine and acts as a competitive inhibitor for the ATP-binding site of PKC . It shows high selectivity for PKCα, β I, β II, γ, δ, and ε isozymes .

Synthesis Analysis

Bisindolylmaleimide (BIM)-type compounds arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . BIMs are commonly the immediate synthetic precursors of indolocarbazoles . Synthetic endeavors within this class of compounds are broad and have led to the development of both remarkably potent and selective protein kinase inhibitors .Molecular Structure Analysis

The molecular formula of Bisindolylmaleimide I HCl is C25H25ClN4O2 . It is an enhanced water-soluble form of Bisindolylmaleimide I .Physical And Chemical Properties Analysis

The molecular weight of Bisindolylmaleimide I HCl is 448.9 g/mol . The compound is solid in form .Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Summary : Bisindolylmaleimide (BIM)-type compounds, including Bisindolylmaleimide I HCl, have unique biological activities that have stimulated great interest in medicinal chemistry programs . They arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles .

- Methods : BIMs can be highly functionalised or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles .

- Results : Synthetic endeavours within this class of compounds have led to the development of both remarkably potent and selective protein kinase inhibitors . Clinical BIM examples include ruboxistaurin and enzastaurin, which are highly active inhibitors of protein kinase C-β .

Application in Cancer Chemotherapy

- Field : Cancer Chemotherapy

- Summary : Microvesicle (MV) release from tumour cells influences drug retention, contributing to cancer drug resistance . Bisindolylmaleimide-I has been shown to inhibit exosome and microvesicle (EMV) release, enhancing the efficacy of cancer chemotherapy .

- Methods : Agents inhibiting EMV release were tested on human prostate cancer (PC3) cells and MCF-7 (breast cancer) cells for improving chemotherapy . The two EMV inhibitors that showed the most significant inhibition, while maintaining cell viability, were chloramidine (50 µM) and bisindolylmaleimide-I (10 µM) .

- Results : Apoptosis mediated by the chemotherapy drug 5-fluorouracil (5-FU) was significantly enhanced in the presence of both these EMV inhibitors . This resulted in a significant decrease in numbers of viable PC3 and MCF-7 cells compared to 5-FU alone after 24 h .

Application in Cell Signaling

- Field : Cell Signaling

- Summary : Bisindolylmaleimide I HCl is used in the study of cell signaling, specifically in the inhibition of protein kinase C (PKC) . It has been shown to inhibit TPA-induced PKC phosphorylation of PEA-15 at Ser104 .

- Methods : Western blot analysis was conducted on extracts from A172 cells, untreated or treated with indicated concentrations of Bisindolylmaleimide I for 30 minutes, followed by stimulation with 200 nM TPA for 10 minutes .

- Results : The phosphorylation of PEA-15 was detected using Phospho-PEA-15 (Ser104) Antibody . Bisindolylmaleimide I-mediated inhibition of TPA-induced PKC phosphorylation of PEA-15 at Ser104 was shown .

Application in Protein Kinase Inhibition

- Field : Protein Kinase Inhibition

- Summary : Bisindolylmaleimide I HCl, also known as GF-109203X, is a potent inhibitor of PKC . In vitro, the IC 50 of BIS is 10-20 nM for PKCα/β/γ and 100-200 nM for PKCδ/ε isoforms .

- Methods : The compound can be highly functionalised or chemically manipulated, providing the opportunity to generate novel analogues and derivatives with unique biological profiles .

- Results : Although BIMs show significant activity themselves and serve as targets in their own right, they are also important precursors in the synthesis of the indolocarbazole compound class .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2.ClH/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20;/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAMWNCMYJHGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423558 | |

| Record name | Bisindolylmaleimide I, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisindolylmaleimide I HCl | |

CAS RN |

176504-36-2 | |

| Record name | Bisindolylmaleimide I, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)